1-(3-chlorophenyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroamphetamine (hydrochloride) is a derivative of amphetamine that acts as a central nervous system stimulant by releasing serotonin and dopamine . It has been detected in urine samples, along with the related compound 4-Chloroamphetamine, as an apparent designer drug . This compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroamphetamine (hydrochloride) typically involves the chlorination of amphetamine. One common method is the electrophilic aromatic substitution reaction where amphetamine is treated with a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst . The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective chlorination at the 3-position of the aromatic ring.
Industrial Production Methods: Industrial production methods for 3-Chloroamphetamine (hydrochloride) are not widely documented due to its restricted use. the general approach would involve large-scale chlorination reactions followed by purification processes such as recrystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the primary amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitroamphetamine or other oxidized derivatives.
Reduction: Products may include dechlorinated amphetamine or modified amine derivatives.
Substitution: Products may include methoxyamphetamine or ethoxyamphetamine derivatives.
Scientific Research Applications
3-Chloroamphetamine (hydrochloride) has several scientific research applications:
Mechanism of Action
3-Chloroamphetamine (hydrochloride) exerts its effects by releasing serotonin and dopamine from nerve terminals in the brain . It acts on monoamine transporters, inhibiting the reuptake of these neurotransmitters and increasing their extracellular concentrations . This leads to enhanced stimulation of serotonin and dopamine receptors, resulting in its stimulant effects .
Comparison with Similar Compounds
4-Chloroamphetamine: Similar in structure but chlorinated at the 4-position.
Methamphetamine: Lacks the chlorine atom and has a methyl group on the nitrogen atom.
Amphetamine: The parent compound without any chlorine substitution.
Uniqueness: 3-Chloroamphetamine (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological profile and potency. The presence of the chlorine atom at the 3-position alters its interaction with monoamine transporters compared to other amphetamine derivatives .
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQFHXURUUGDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655368 |
Source
|
Record name | 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35378-15-5 |
Source
|
Record name | 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.